5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
Overview
Description
5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Synthetic Applications
Research has demonstrated the utility of similar tricyclic compounds in organic synthesis, highlighting their structural and chemical properties. For instance, the study by Magerramov et al. (2010) focused on the synthesis of ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-carboxylate, utilizing a three-component condensation approach. This work illustrates the productive synthesis methods and provides insights into the crystal structure and conformation properties of the compound, which are crucial for understanding its chemical behavior and potential applications (Magerramov et al., 2010).
Transition Metal-Free Synthesis
Another study by Jha et al. (2013) explored an efficient, environmentally benign, transition-metal-free synthesis of 7-oxa-2-azatricyclo[7.4.0.0(2,6)]trideca-1(9),10,12-trien-3-ones from biomass-derived levulinic acid. This research is particularly relevant for its demonstration of sustainable chemical synthesis, showcasing the development of novel polycyclic compounds using renewable resources (Jha et al., 2013).
Structural Insights through Temperature-Dependent Studies
Further, the work by Dutkiewicz et al. (2012) on the temperature-dependent ordering of the methyl group in the crystal structure of a related compound underscores the importance of structural analyses in understanding the physical and chemical properties of such complex molecules. These studies not only provide detailed insights into the molecular geometry and intermolecular interactions but also highlight the significance of temperature in influencing structural conformations (Dutkiewicz et al., 2012).
Properties
IUPAC Name |
2-ethenyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-9-13-11(15)10-7-5-3-4-6-8(7)16-12(10)14-9/h2H,1,3-6H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSHRHXQNLFAKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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